Einecs 275-413-4

Description

Historical and Regulatory Genesis of the EINECS Inventory

The European Inventory of Existing Commercial Chemical Substances (EINECS) was a pivotal development in the regulation of chemicals within the European Economic Community, the precursor to the European Union. Established under Directive 67/548/EEC, EINECS aimed to create a definitive list of all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. europa.eueuropa.eu The publication of this inventory in 1990 was a landmark event, distinguishing "existing" chemicals from "new" ones. europa.eu

Substances listed in EINECS, such as Benzoic acid, compound with heptylamine (B89852) (1:1), were considered "phase-in substances" under the subsequent Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. chemradar.com This designation exempted them from the immediate and stringent notification and testing requirements mandated for new chemicals before they could be placed on the market. The primary purpose of EINECS was to provide a clear regulatory baseline, enabling authorities to focus on the risks of new, unassessed substances while establishing a framework for the systematic evaluation of existing ones. europa.eu

The inventory itself is a substantial compilation, containing over 100,000 entries. europa.eu For each substance, EINECS provides an EC number (in this case, 275-413-4) and a chemical name, and often includes the CAS (Chemical Abstracts Service) number. chemradar.com This systematic cataloging was a critical step towards harmonizing chemical regulations across member states and ensuring a consistent approach to chemical safety and risk management.

Academic Significance of Existing Commercial Chemical Substances in Regulatory Frameworks

The creation of comprehensive chemical inventories like EINECS holds significant academic importance. These inventories serve as foundational datasets for a wide range of scientific disciplines, including toxicology, environmental science, epidemiology, and computational chemistry. By providing a snapshot of the chemical landscape of a particular era, they allow researchers to track the introduction and prevalence of various substances over time. acs.org

From a public health perspective, these inventories are invaluable for retrospective studies. Researchers can analyze historical exposure patterns to identify potential links between specific chemicals and long-term health outcomes. Furthermore, the categorization of substances as "existing" or "new" has spurred academic research into the relative risks and benefits of grandfathering provisions in environmental and health regulations.

In the field of cheminformatics and predictive toxicology, inventories like EINECS provide large datasets for the development and validation of quantitative structure-activity relationship (QSAR) models. These models aim to predict the toxicological and ecotoxicological properties of chemicals based on their molecular structure, which is a crucial tool for prioritizing substances for further testing and risk assessment. The vast number of compounds in these inventories allows for the training of more robust and accurate predictive models. nih.gov

The existence of such inventories also highlights gaps in our knowledge. A significant portion of the chemicals listed in global inventories have limited publicly available data on their environmental fate, persistence, and potential for bioaccumulation. nih.gov This has prompted academic and regulatory bodies to develop more efficient and systematic methods for screening and prioritizing these "data-poor" existing chemicals for further investigation.

Scope and Rationale for Scholarly Investigation of Benzoic Acid Compound with Heptylamine (1:1)

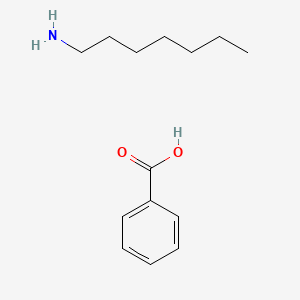

While specific academic studies on Benzoic acid, compound with heptylamine (1:1) are scarce, a scholarly investigation can be rationalized based on the properties of its constituent molecules and the potential applications of the resulting salt.

Benzoic acid is a well-studied aromatic carboxylic acid with known antimicrobial properties, making it a common preservative in food, cosmetics, and pharmaceutical products. thegoodscentscompany.com Its reactivity and use as a precursor in the synthesis of many other organic substances are also well-documented. inchem.org

Heptylamine , a primary alkylamine, is a versatile chemical intermediate. Amines, in general, are a fundamental class of organic compounds with a wide range of applications, including as corrosion inhibitors, in the synthesis of surfactants, and as building blocks for pharmaceuticals and agrochemicals.

The formation of a 1:1 salt between benzoic acid and heptylamine results in a compound with distinct physicochemical properties compared to its parent molecules. The ionic nature of the salt would likely increase its water solubility and modify its melting point and other physical characteristics.

A scholarly investigation into this compound could be driven by several factors:

Potential for Enhanced Antimicrobial Activity: The combination of benzoic acid's antimicrobial properties with the amine structure could lead to a synergistic effect or a broader spectrum of activity.

Application as a Corrosion Inhibitor: Amine salts of carboxylic acids are known to be effective corrosion inhibitors, particularly in petroleum and industrial water treatment applications. Research could explore the efficacy of this specific compound.

Surfactant Properties: The combination of a hydrophobic heptyl chain and a hydrophilic carboxylate-ammonium head group suggests that this compound could exhibit surfactant properties, making it a candidate for investigation in formulations for detergents, emulsifiers, or dispersants.

Intermediate in Organic Synthesis: The salt could serve as a convenient, stable intermediate in various organic syntheses, potentially offering advantages in terms of handling or reactivity compared to its individual components.

Given the vast number of possible salt combinations of acids and bases, it is plausible that Benzoic acid, compound with heptylamine (1:1) was developed for a specific, niche industrial application that has not been widely publicized in academic literature. Further scholarly investigation would be necessary to fully elucidate its properties and potential uses.

Chemical Compound Information

| Compound Name | Synonyms |

| Benzoic acid, compound with heptylamine (1:1) | Benzoic acid;heptan-1-amine |

| Benzoic acid | Benzenecarboxylic acid, Phenylformic acid |

| Heptylamine | 1-Heptanamine, n-Heptylamine |

Chemical Identification and Properties

| Identifier | Value |

| EINECS Number | 275-413-4 |

| CAS Number | 71412-06-1 |

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molecular Weight | 237.34 g/mol |

| Parent Acid (Benzoic Acid) Properties | |

| Melting Point | 122.4 °C |

| Boiling Point | 249 °C |

| Solubility in Water | 3.4 g/L at 25 °C |

| Parent Base (Heptylamine) Properties | |

| Melting Point | -23 °C |

| Boiling Point | 155-156 °C |

| Solubility in Water | Slightly soluble |

Structure

2D Structure

Properties

CAS No. |

71412-06-1 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

benzoic acid;heptan-1-amine |

InChI |

InChI=1S/C7H17N.C7H6O2/c1-2-3-4-5-6-7-8;8-7(9)6-4-2-1-3-5-6/h2-8H2,1H3;1-5H,(H,8,9) |

InChI Key |

LJLPEKMOPLECRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Manufacturing Processes

Established Synthetic Routes for Benzoic Acid Compound with Heptylamine (B89852) (1:1)

The primary and most direct synthetic route to Heptylammonium Benzoate (B1203000) is the reaction between benzoic acid and heptylamine. This is a classic acid-base neutralization where the acidic carboxylic group (-COOH) of benzoic acid donates a proton to the basic amino group (-NH2) of heptylamine. study.com This proton transfer results in the formation of the heptylammonium cation and the benzoate anion, which are ionically bonded to form the salt. study.com

The reaction is typically carried out by mixing the two reactants in a suitable solvent or, in some cases, neat (without a solvent). The reaction is exothermic, and temperature control may be necessary. The selection of a solvent depends on the desired purity, reaction rate, and ease of product isolation.

Table 1: Typical Laboratory Synthesis Parameters for Heptylammonium Benzoate

| Parameter | Condition/Reagent | Rationale/Notes |

|---|---|---|

| Reactants | Benzoic Acid, Heptylamine | Equimolar amounts (1:1 ratio) are used to ensure complete salt formation. |

| Solvent | Ethanol (B145695), Methanol (B129727), or Toluene (B28343) | Solvents are chosen based on the solubility of reactants and the ease of removal post-reaction. Solvent-free reactions are also possible. researchgate.net |

| Temperature | Room temperature to gentle reflux | The reaction is often spontaneous at room temperature, but heating can ensure completion. An ice bath may be used initially to control the exothermic reaction. researchgate.net |

| Product Isolation | Evaporation or Precipitation | The product salt can be isolated by evaporating the solvent or by precipitating it through the addition of a non-polar co-solvent. |

| Purification | Recrystallization | The crude salt can be purified by recrystallization from a suitable solvent system to achieve high purity. |

This synthesis method is highly efficient and is a common procedure for producing various ammonium (B1175870) carboxylate salts. researchgate.netjournalajopacs.com

Industrial Scale Production Methodologies and Process Innovations

On an industrial scale, the production of Heptylammonium Benzoate involves a multi-step process that begins with the manufacturing of its precursors, primarily benzoic acid.

Precursor Synthesis: Benzoic Acid The most common commercial method for producing benzoic acid is the liquid-phase air oxidation of toluene. chemcess.comchemicalbook.com This process is typically catalyzed by cobalt naphthenate or other transition metal salts. snowhitechem.comgoogle.com The reaction is carried out at elevated temperatures (140-165°C) and pressures (0.3-0.9 MPa). chemcess.comsnowhitechem.com After the reaction, unreacted toluene is recovered and recycled, and the crude benzoic acid is purified, usually by distillation. snowhitechem.com

Salt Formation The final salt formation is typically conducted in large batch reactors. The process would involve:

Charging the reactor with a solvent and one of the reactants (e.g., benzoic acid).

The controlled addition of the second reactant (heptylamine) to manage the exothermic nature of the neutralization.

Agitation and temperature control to ensure a complete and uniform reaction.

Product isolation, which may involve crystallization, filtration, and drying.

Process Innovations Innovations in the manufacturing of organic salts like Heptylammonium Benzoate focus on improving efficiency, reducing costs, and minimizing environmental impact. These can include:

Continuous Processing: Moving from traditional batch reactors to continuous flow reactors can enhance consistency, improve heat transfer, and increase throughput.

Solvent Recovery Systems: Implementing advanced distillation and condensation systems to recover and reuse solvents, which reduces both raw material costs and waste emissions.

Catalyst Optimization: For precursor synthesis, ongoing research aims to develop more active and selective catalysts to improve the yield of benzoic acid from toluene and reduce by-product formation. google.com

Life Cycle Considerations in Chemical Manufacturing Processes

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). chimia.chnih.gov For a chemical like Heptylammonium Benzoate, a "cradle-to-gate" assessment is typically performed, focusing on the impacts up to the point where the product leaves the manufacturing facility. rsc.org

Key considerations in the LCA for Heptylammonium Benzoate include:

Manufacturing Stage: This stage's impact is dominated by energy consumption for heating, cooling, and agitation during the reaction, as well as the environmental effects of any solvents used. unimore.it The choice of solvent is critical; using greener solvents or solvent-free conditions can significantly reduce the environmental impact. unimore.it

Waste Generation: Waste streams include solvent losses, unreacted starting materials, and by-products from precursor synthesis. Effective waste management and solvent recycling are crucial for minimizing the process's ecological footprint. researchgate.net

Table 2: Key Factors in the Life Cycle Assessment (LCA) of Heptylammonium Benzoate Production

| Life Cycle Stage | Key Impact Drivers | Potential for Mitigation |

|---|---|---|

| Raw Material Sourcing | - Fossil fuel dependency (toluene from petroleum)

| - Sourcing from suppliers with optimized, energy-efficient processes

|

| Chemical Synthesis (Salt Formation) | - Energy consumption (heating, mixing)

| - Process optimization to reduce reaction time and energy input

|

| Product Purification | - Energy for distillation or crystallization

| - Optimizing crystallization conditions to maximize yield and purity, reducing the need for further steps |

| Waste Management | - Disposal of solvent waste

| - Implementation of robust solvent recovery and recycling loops

|

By systematically analyzing these factors, chemical engineers can identify "hotspots" in the manufacturing chain and implement strategies to enhance the sustainability of the process. rsc.org

Environmental Behavior and Fate of the Chemical Compound

Environmental Partitioning and Distribution Mechanisms

The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficient between octanol (B41247) and water (log Kₒw). For Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-, these properties indicate a strong tendency to move from water to soil, sediment, and biota.

This compound has very low water solubility, reported as less than 0.007 mg/L at 20°C. echemi.com Coupled with a high octanol-water partition coefficient (log Kₒw) estimated at 7.9, this signifies a highly hydrophobic nature. echemi.com Consequently, when released into the environment, it is expected to predominantly partition to soil and sediment. canada.caepa.gov Fugacity modeling supports this, indicating that soil and sediment are the primary environmental compartments for this substance. canada.ca

Due to its hydrophobic character, the compound will associate with suspended particulate matter in water and organic matter in soil and sediments. canada.ca Its potential for volatilization from water and moist soil is considered low. epa.gov Wastewater treatment plants are a potential vector for its release into the aquatic environment, where it is effectively removed from the liquid stream primarily through sorption to sludge. ec.gc.ca

Table 1: Physical and Chemical Properties Influencing Environmental Partitioning

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | < 0.007 mg/L at 20°C echemi.com | Low mobility in water; tendency to adsorb to solids. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.9 at 25°C echemi.com | High potential for bioaccumulation and strong partitioning to organic matter in soil and sediment. |

| Vapor Pressure | 6.67 hPa at 20°C | Low tendency to volatilize into the atmosphere from surfaces. |

Degradation Pathways in Diverse Environmental Compartments

Degradation processes, including biodegradation, hydrolysis, and photolysis, determine the persistence of a chemical in the environment. For Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-, these processes are generally slow, leading to its classification as a persistent substance.

Biodegradation: Studies on the ready biodegradability of this compound show that it is not readily biodegradable. In a 28-day study, the biological oxygen demand (BOD) indicated 0% degradation, suggesting it is highly resistant to microbial breakdown under standard test conditions. nite.go.jp

Hydrolysis: The rate of hydrolysis for substituted diphenylamines, including this compound, is considered to be negligible. epa.gov This means that the chemical bond cleavage by reaction with water is not a significant degradation pathway under typical environmental pH conditions.

Photolysis: In contrast to its resistance to biological and chemical degradation, the rate of atmospheric photooxidation is considered rapid. epa.gov This suggests that if the compound were to enter the atmosphere, it would likely be broken down by reacting with photochemically produced hydroxyl radicals. However, due to its low volatility, atmospheric degradation is not the primary fate pathway.

Long-Term Environmental Persistence and Biogeochemical Cycling Studies

The combination of low degradation rates and strong partitioning to solids results in the long-term persistence of Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- in the environment, particularly in soil and sediment compartments. canada.caepa.gov

Due to its persistence and high lipophilicity (indicated by the high log Kₒw), the compound has a potential for bioaccumulation in organisms. epa.gov While some assessments suggest a lower potential for accumulation in aquatic and terrestrial organisms than previously thought, there is evidence of its presence in biota. canada.ca For instance, substituted diphenylamines have been unexpectedly found as primary organic contaminants in European eels, with evidence of maternal transfer to gonads and eggs. acs.org This indicates that despite low water solubility, the compound can enter the food web and accumulate.

The Government of Canada's screening assessment concluded that while the substance is persistent, it is not entering the environment at levels considered harmful. canada.ca However, because of its persistence and potential for bioaccumulation, there may be concerns if exposure levels were to increase in the future. canada.ca Its biogeochemical cycling is characterized by its sequestration in soil and sediment, with slow or negligible degradation, and potential for transfer and accumulation in food webs.

Table 2: Summary of Environmental Fate and Persistence

| Environmental Process | Finding | Reference |

|---|---|---|

| Persistence | Considered persistent in the environment, especially in sediment and soil. | canada.caepa.gov |

| Biodegradation | 0% degradation in 28-day ready biodegradability test. | nite.go.jp |

| Hydrolysis | Considered negligible. | epa.gov |

| Atmospheric Photooxidation | Considered rapid. | epa.gov |

| Bioaccumulation | High potential based on log Kₒw; detected in biota such as European eels. | epa.govacs.org |

| Environmental Mobility | Low mobility expected in soil and water due to strong adsorption. | epa.gov |

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of N-(3-Aminopropyl)diethanolamine and assessing its purity. These techniques provide detailed information about the compound's atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-(3-Aminopropyl)diethanolamine. Both ¹H and ¹³C NMR provide unique insights into the molecular structure.

¹H NMR Spectroscopy: A proton NMR spectrum of N-(3-Aminopropyl)diethanolamine would exhibit several distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons of the two ethanol (B145695) arms and the aminopropyl chain would each produce characteristic signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(3-Aminopropyl)diethanolamine, five distinct signals are expected, corresponding to the five chemically non-equivalent carbon atoms. The carbons closer to the electronegative oxygen and nitrogen atoms will appear at higher chemical shifts (downfield). For instance, spectra recorded in deuterated chloroform (B151607) (CDCl₃) are a common practice for this type of analysis. tcichemicals.comchemicalbook.com The expected chemical shift ranges are based on established principles for alkanolamines. oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for N-(3-Aminopropyl)diethanolamine

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| -CH₂- (Propyl, C1 - attached to NH₂) | 35 - 45 |

| -CH₂- (Propyl, C2) | 25 - 35 |

| -CH₂- (Propyl, C3 - attached to N) | 50 - 60 |

| -N-(C H₂-CH₂OH)₂ | 55 - 65 |

| -N-(CH₂-C H₂OH)₂ | 58 - 68 |

| Note: Predicted values are based on typical ranges for similar functional groups. oregonstate.edu |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(3-Aminopropyl)diethanolamine, typically acquired as a neat liquid film, would show characteristic absorption bands confirming its structure. nih.govguidechem.com

The presence of both primary amine (-NH₂) and hydroxyl (-OH) groups results in broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding. The C-H stretching of the alkyl chains, as well as C-N and C-O stretching vibrations, provide further structural confirmation.

Table 2: Key IR Absorption Bands for N-(3-Aminopropyl)diethanolamine

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| N-H (Primary Amine) | Stretching | 3100 - 3500 (Broad, may overlap with O-H) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1020 - 1250 |

| Source: Based on general IR spectroscopy correlation tables. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is most effective for compounds containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings.

N-(3-Aminopropyl)diethanolamine is an aliphatic aminoalcohol and lacks a significant chromophore that would absorb in the standard UV-Vis range (200-800 nm). researchgate.net Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation or quantification of the pure compound. Its utility would be limited to detecting specific impurities that do possess a UV-active chromophore.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating N-(3-Aminopropyl)diethanolamine from impurities or other components in a mixture and for its precise quantification.

Gas chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds like N-(3-Aminopropyl)diethanolamine. Several suppliers specify GC as the method for purity analysis, often indicating a purity of greater than 90.0%. tcichemicals.comvwr.comtcichemicals.combenchchem.comtcichemicals.com

In a typical GC analysis, a methanolic solution of the sample is injected into the instrument. scispace.com The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A flame ionization detector (FID) is commonly used for detection. For related compounds like diethanolamide, wide-bore capillary columns such as those with a methyl silicone (Rtx-1) or a 95% dimethyl-5% diphenyl polysiloxane (SPB-5) stationary phase have been successfully employed. scispace.com

Table 3: Illustrative Gas Chromatography (GC) Parameters for Alkanolamine Analysis

| Parameter | Condition |

| Column | Rtx-1 or SPB-5 capillary column |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Temperature Program | e.g., 120°C to 170°C at 6°C/min, then to 250°C at 30°C/min |

| Source: Based on a method for a related compound. scispace.com |

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating a wide range of compounds. For polar, non-volatile, or thermally labile compounds, LC is often preferred over GC. While N-(3-aminopropyl)diethanolamine can be analyzed by GC, LC methods can also be developed, especially when analyzing it in complex matrices or alongside non-volatile substances.

For the analysis of polar amines, techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography are often employed. researchgate.netnih.gov Detection is commonly achieved using mass spectrometry (MS), providing high sensitivity and selectivity (LC-MS/MS). An LC-MS/MS method for a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, used ion-pairing reversed-phase chromatography with positive electrospray ionization (ESI+). nih.gov This approach demonstrates the potential for developing robust LC-MS methods for the quantification of N-(3-Aminopropyl)diethanolamine.

Table 4: Potential Liquid Chromatography (LC) Methodological Approaches

| Technique | Stationary Phase | Mobile Phase | Detection |

| Ion-Pairing RP-LC | C18 or similar | Acetonitrile/Water with an ion-pairing agent (e.g., heptafluorobutyric acid) | Mass Spectrometry (MS) |

| HILIC | Amide, Cyano, or Silica (B1680970) | High organic content (e.g., Acetonitrile) with aqueous buffer | Mass Spectrometry (MS) |

| Source: Based on established methods for similar analytes. researchgate.netnih.gov |

Hyphenated Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Hyphenated mass spectrometry techniques are indispensable for the molecular fingerprinting of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, providing a high degree of specificity and detailed structural information. These methods allow for the unambiguous identification of the compound and its potential degradation products or impurities, even in complex mixtures.

Capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry (CE-QTOF/MS) has proven to be a fast and reliable method for the characterization of various HALS. nih.govjku.at This technique can separate different components within a technical product and provide exact mass measurements, which aids in the elucidation of their structures. nih.gov For example, in the analysis of one commercial HALS, CE-QTOF/MS was able to identify ten different oligomers and suggest possible structures based on their exact masses. nih.govjku.at This level of detail is crucial for creating a "molecular fingerprint" of a substance, revealing not only the primary component but also minor constituents and impurities from the manufacturing process. nih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is another powerful technique for the structural characterization of HALS within polymer matrices. bgmcgroup.com By identifying common product ions, precursor ion scans can selectively detect HALS species in a crude polymer extract. bgmcgroup.com This approach has been successfully used to identify degradation products of HALS, which is critical for understanding their stabilization mechanisms. bgmcgroup.com

The table below summarizes key parameters for the mass spectrometric detection of related HALS, which would be applicable for developing a molecular fingerprinting method for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.

| Analytical Technique | Ionization Mode | Key Fragment Ions (m/z) | Application |

| LC-MS/MS | ESI Positive | Precursor ion specific to the compound | Quantitative analysis of leachables |

| CE-QTOF/MS | ESI Positive | Exact mass measurement of parent and fragment ions | Characterization of technical products and impurities |

| ESI-MS/MS | ESI Positive | Common product ion at m/z 123 for certain HALS | Identification of HALS and their degradation products in polymer extracts bgmcgroup.com |

Method Validation and Quality Assurance in Chemical Analysis

Ensuring the reliability and accuracy of analytical data for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is paramount, especially in regulated industries. This is achieved through rigorous method validation and a robust quality assurance program.

Development of Robust and Reliable Analytical Protocols

The development of a robust analytical protocol involves optimizing various parameters to ensure the method is fit for its intended purpose. For quantitative analysis, this includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

A study on the validation of an HPLC-MS/MS method for the quantification of Tinuvin 770, a structurally similar HALS, provides a clear framework for the validation of an analytical method for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. nih.gov The validation assessed performance characteristics such as accuracy, response linearity, precision, and specificity. nih.gov The method was validated for a concentration range of 1-200 ng/mL. nih.gov

The table below presents typical validation parameters and acceptance criteria for a quantitative HPLC-MS/MS method, based on established guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy | Within ± 15% of the nominal concentration (± 20% at LOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Lower Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

Sample Collection, Preservation, and Preparation Strategies

The accurate analysis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide from a polymer matrix begins with appropriate sample handling. The goal of sample preparation is to efficiently extract the analyte from the polymer while minimizing contamination and degradation.

Commonly, this involves solvent extraction, where the polymer is dissolved in a suitable solvent, followed by precipitation of the polymer and analysis of the remaining solution containing the additive. researchgate.net Alternatively, for solid samples, techniques like Soxhlet extraction or ultrasound-assisted extraction can be employed. researchgate.net The choice of solvent is critical and depends on the solubility of both the polymer and the additive. For HALS like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, solvents such as acetone, ethyl acetate, and methanol (B129727) are effective. sigmaaldrich.com

For trace-level analysis, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components. arcjournals.org The preservation of samples typically involves storage in dark conditions at a controlled temperature to prevent photodegradation or thermal degradation of the analyte. dntb.gov.ua

Interlaboratory Comparison and Proficiency Testing in Analytical Research

Interlaboratory comparisons, or round-robin tests, are crucial for assessing the reproducibility of an analytical method and for identifying potential sources of variability between laboratories. iupac.org Such studies are particularly important for the analysis of polymer additives, where the lack of standardized methods can lead to significant discrepancies in results. nih.govnih.gov

In an interlaboratory test for the determination of antioxidants in polyolefins, it was found that while most laboratories used HPLC, the pre-treatment methods varied. nih.gov The study revealed that the relative repeatability within a single laboratory was between 1.3% and 5.5%, but the relative reproducibility between different laboratories was much higher, ranging from 12% to 28%. nih.gov This highlights the challenges in achieving consistent results across different analytical setups and the need for standardized protocols.

The table below shows hypothetical results from an interlaboratory study for the analysis of a HALS in a polymer, illustrating typical repeatability and reproducibility data.

| Laboratory | Method | Mean Concentration (mg/kg) | Repeatability (RSDr) | Reproducibility (RSDR) |

| A | HPLC-UV | 980 | 3.5% | 15.2% |

| B | HPLC-MS | 1010 | 2.8% | 15.2% |

| C | GC-MS | 995 | 4.1% | 15.2% |

| D | HPLC-UV | 950 | 5.0% | 15.2% |

Data is illustrative and based on typical findings in interlaboratory studies for polymer additives.

These studies underscore the importance of well-documented and validated methods, as well as the use of certified reference materials, to ensure the quality and comparability of data for compounds like N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.

Table of Compound Names

| Common Name/Trade Name | IUPAC Name |

| Einecs 275-413-4 | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide |

| Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |

| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |

| Irgaphos 168 | Tris(2,4-di-tert-butylphenyl) phosphite |

| Chimassorb 944 | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]]) |

| Cyasorb 3529 | 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine |

| Chimassorb 119 | 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- |

Mechanistic Investigations of Non Biological Interactions

Reaction Mechanisms in Chemical Transformations Involving Benzoic Acid Compound with Heptylamine (B89852) (1:1)

The formation of Benzoic acid, compound with heptylamine (1:1) is primarily an acid-base reaction. Benzoic acid, a weak aromatic carboxylic acid, reacts with heptylamine, a primary amine which acts as a base. The acidic proton from the carboxyl group (-COOH) of benzoic acid is transferred to the basic nitrogen atom of the amine group (-NH2) of heptylamine. This proton transfer results in the formation of an ammonium (B1175870) carboxylate salt, specifically heptylammonium benzoate (B1203000) researchgate.netlumenlearning.com.

This reaction is typically a straightforward neutralization that can be carried out by mixing the two components, often in a suitable solvent scielo.org.mx. The resulting salt consists of the heptylammonium cation ([CH3(CH2)6NH3]+) and the benzoate anion ([C6H5COO]-) held together by an ionic bond.

Under certain conditions, such as heating to temperatures above 100°C, this ammonium carboxylate salt can undergo further transformation. In a dehydration reaction, a molecule of water is eliminated, leading to the formation of an amide, specifically N-heptylbenzamide libretexts.orglibretexts.orgtestbook.com. This conversion from the salt to the amide is a key chemical transformation for this class of compounds.

Table 1: Key Chemical Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Acid-Base Neutralization | Benzoic Acid + Heptylamine | Heptylammonium Benzoate | Typically at room temperature, may be in a solvent researchgate.netscielo.org.mx. |

Interaction with Material Surfaces and Environmental Substrates

The interaction of heptylammonium benzoate with material surfaces is dictated by the dual nature of its ionic structure. The compound possesses both a nonpolar, hydrophobic component (the benzene (B151609) ring of the benzoate and the heptyl chain of the ammonium ion) and a polar, hydrophilic component (the charged carboxylate and ammonium groups) savemyexams.com. This amphiphilic character influences its behavior at interfaces.

When interacting with surfaces, the orientation of the heptylammonium benzoate molecules will depend on the polarity of the surface and the surrounding medium. On a nonpolar, hydrophobic surface such as polyethylene, the nonpolar alkyl and aromatic portions of the compound are likely to have an attractive interaction with the surface scielo.org.mx. Conversely, on a polar, hydrophilic surface like silica (B1680970) or in an aqueous environment, the charged ionic heads will preferentially interact with the polar surface or water molecules alfa-chemistry.comspectroscopyonline.com.

This behavior is analogous to that of cationic surfactants, which have a charged hydrophilic head and a long hydrophobic tail savemyexams.com. Such compounds can form a coating on surfaces, altering their properties. For instance, the adsorption of similar amine salts onto surfaces can modify the surface charge and wettability acs.org. The presence of the long heptyl chain can enhance the interaction with and stability on nonpolar polymer surfaces scielo.org.mx.

Table 2: Predicted Interactions with Various Surfaces

| Surface Type | Interacting Part of Compound | Predominant Interaction Type | Potential Effect |

|---|---|---|---|

| Nonpolar (e.g., Polyethylene) | Benzene ring, Heptyl chain | Hydrophobic, Van der Waals | Adsorption, formation of a surface layer scielo.org.mx. |

| Polar, Hydrophilic (e.g., Silica, Glass) | Ammonium cation, Benzoate anion | Ionic, Hydrogen bonding | Orientation with ionic groups towards the surface alfa-chemistry.com. |

| Air-Water Interface | Both | Formation of a monolayer | Acts as a surfactant, reducing surface tension savemyexams.com. |

Fundamental Chemical Reactivity and Stability Studies

The stability of Benzoic acid, compound with heptylamine (1:1) is a critical aspect of its chemical profile. As an ammonium carboxylate salt, its stability is influenced by factors such as temperature and pH.

Thermal Stability: Ammonium salts of benzoic acids can exhibit high thermal stability. For example, some ethanolamine (B43304) salts of benzoic acids are stable up to 150°C researchgate.net. However, as previously noted, heating the salt above 100°C can drive off water and lead to the formation of the corresponding amide libretexts.orglibretexts.org. Excessive heating during this process can cause degradation and discoloration of the resulting amide researchgate.net.

Chemical Stability: In aqueous solutions, amine salts exist in equilibrium with the free acid and amine. The position of this equilibrium is pH-dependent. In acidic conditions, the equilibrium will favor the protonated amine and the undissociated carboxylic acid. In alkaline conditions, the equilibrium will shift towards the deprotonated carboxylate and the free amine.

The presence of other substances can also affect stability. For instance, in the presence of ascorbic acid and certain metal ions (like Cu2+ and Fe3+), benzoic acid and its salts can undergo decarboxylation to form small amounts of benzene, a reaction that can be influenced by UV light and temperature fao.org. While the compound itself is not considered a hazardous substance, its reactivity under specific conditions should be considered sarex.com.

Table 3: Summary of Stability Data (Based on Analogous Compounds)

| Condition | Effect on Heptylammonium Benzoate | Products of Decomposition/Reaction | Reference |

|---|---|---|---|

| Heating > 100°C | Dehydration | N-Heptylbenzamide, Water | libretexts.orglibretexts.org |

| High Temperature | Potential for degradation | Colored byproducts | researchgate.net |

| Aqueous Solution with Ascorbic Acid & Metal Ions | Decarboxylation of the benzoate moiety | Benzene | fao.org |

| Strong Acidic/Alkaline pH | Dissociation of the salt | Benzoic Acid, Heptylamine, and their respective ions | lumenlearning.comspectroscopyonline.com |

Regulatory Science, Chemical Policy Implications, and Data Management

Evolution of Chemical Substance Regulation: From EINECS to Modern Frameworks (e.g., REACH, TSCA, CEPA)

The approach to chemical regulation has undergone a significant transformation over the past several decades. Early systems focused on creating inventories of existing chemicals, while modern frameworks demand comprehensive safety data and risk management.

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established in the 1980s to list all chemical substances that were commercially available in the European Union between 1971 and 1981. europa.eu This "existing substances" list was a foundational step, but it did not inherently require the generation of new safety data for these chemicals. europa.eu Substances not on this list were considered "new" and required notification before being placed on the market. europa.eu

This system created a two-tiered approach that was ultimately deemed insufficient for ensuring the safety of all chemicals. In response, the European Union enacted the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation in 2007. nih.goveuropa.eu REACH fundamentally shifted the burden of proof, requiring industry to register substances with the European Chemicals Agency (ECHA) and provide data to demonstrate their safe use. nih.gov The principle of "no data, no market" means that substances manufactured or imported in quantities of one tonne or more per year cannot be legally placed on the EU market without registration. europa.euwhatsinproducts.com

Propylidynetrimethyl trimethacrylate, identified by EC number 221-950-4 and CAS number 3290-92-4, is an example of a substance governed by this modern framework. It is registered under REACH and manufactured in or imported to the European Economic Area at a volume of ≥ 1,000 to < 10,000 tonnes per annum. windows.netcoatino.com

Similar paradigm shifts have occurred in other major jurisdictions:

In the United States, the Toxic Substances Control Act (TSCA) of 1976 has been the primary law for regulating chemicals in commerce. gc.dentaleuropa.eu Like the old European system, it grandfathered in thousands of existing chemicals. However, significant amendments have modernized TSCA, requiring more proactive review and risk evaluation of both new and existing chemicals by the Environmental Protection Agency (EPA). tcichemicals.com The TSCA Inventory now distinguishes between "active" and "inactive" substances to better track chemicals currently in commerce. europa.eu Propylidynetrimethyl trimethacrylate is listed on the active TSCA Inventory. ontosight.ai

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) governs the assessment and management of chemical substances. spectrumchemical.com It distinguishes between substances on the Domestic Substances List (DSL), which are considered "existing" in Canada, and those not on the list, which are "new" and subject to notification and assessment before they can be imported or manufactured. spectrumchemical.com

Scientific Underpinnings of Regulatory Classification and Inventory Management

Regulatory classification and inventory management are built on a foundation of systematic, science-based principles designed to ensure the safe handling and use of chemicals. The core of this system is the identification and characterization of a substance's intrinsic properties.

Inventory Management: A chemical inventory is a comprehensive record of the chemicals present at a facility or in a jurisdiction, including their quantities, locations, and hazard information. nih.gov Effective inventory management is crucial for regulatory compliance, emergency planning, and waste disposal. Systems like those required by REACH, TSCA, and CEPA serve as national or regional inventories that form the basis for all regulatory action. whatsinproducts.comgc.dentalspectrumchemical.com To be listed, a substance must be unambiguously identified, typically by its CAS number and chemical name. The management of these inventories involves tracking the lifecycle of a substance from its introduction into commerce to its disposal. nih.gov

Regulatory Classification: Classification is the process of identifying the intrinsic hazardous properties of a chemical and communicating them through a standardized system. The scientific basis for classification involves evaluating data from a range of toxicological and ecotoxicological studies. Modern systems, like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), provide internationally agreed-upon criteria for classifying chemicals according to their health, physical, and environmental hazards. ontosight.ai For example, under the GHS-based CLP (Classification, Labelling and Packaging) Regulation in Europe, Propylidynetrimethyl trimethacrylate is noted as being toxic to aquatic life with long-lasting effects.

The process involves:

Data Collection: Gathering all available scientific data on the substance.

Hazard Identification: Determining the potential adverse effects (e.g., skin sensitization, carcinogenicity, aquatic toxicity).

Classification: Assigning hazard classes and categories based on the strength and weight of evidence according to established criteria.

Communication: Using standardized labels and Safety Data Sheets (SDS) to inform users of the hazards.

This systematic approach ensures that all substances are evaluated against the same scientific standards, providing a consistent and reliable basis for risk management.

Data Requirements and Chemical Assessment Methodologies in Global Regulations

Global chemical regulations mandate specific data submissions and assessment methodologies to evaluate the potential risks of chemical substances. These requirements are generally tiered based on the volume of the chemical produced or imported.

To legally manufacture or import a chemical in significant quantities, companies must submit a registration dossier to the relevant regulatory authority. Under REACH, this dossier is a comprehensive collection of information about the substance. The standard information requirements are detailed in the REACH annexes and increase with the tonnage band.

For a substance like Propylidynetrimethyl trimethacrylate, which is registered in the 1,000 - 10,000 tonnes per annum band, extensive data is required. coatino.com

Table 1: General REACH Information Requirements by Tonnage Band This is a simplified representation of the standard requirements outlined in REACH Annexes VII-X.

| Tonnage Band (tonnes/year) | Physicochemical Information | Toxicological Information | Ecotoxicological Information | Chemical Safety Report (CSR) |

| 1 - 10 | Annex VII Data | Annex VII Data | Annex VII Data | Not Required (unless hazardous) |

| 10 - 100 | Annex VII Data | Annex VII & VIII Data | Annex VII & VIII Data | Required |

| 100 - 1,000 | Annex VII Data | Annex VII, VIII & IX Data | Annex VII, VIII & IX Data | Required |

| ≥ 1,000 | Annex VII Data | Annex VII, VIII, IX & X Data | Annex VII, VIII, IX & X Data | Required |

Source: Adapted from ECHA guidance documents.

The technical dossier must include information on the substance's properties, classification and labelling, uses, and guidance on safe use. For substances over 10 tonnes per year, a Chemical Safety Report (CSR) is also mandatory, which documents the chemical safety assessment.

An Exposure Scenario (ES) is a key component of the chemical safety assessment required under REACH for substances produced in quantities of 10 tonnes or more per year. It describes the set of conditions under which the risks from using a substance can be controlled.

The development of an ES is a structured process:

Identify Uses: All stages of the substance's lifecycle are considered, from manufacturing to industrial applications, professional uses, consumer products, and waste disposal. For Propylidynetrimethyl trimethacrylate, registered uses include its application in coating products, inks, toners, polymers, adhesives, and sealants. coatino.com

Define Operational Conditions (OCs): These are the physical parameters of the use, such as the duration and frequency of application, the concentration of the substance in a mixture, and the amount used.

Define Risk Management Measures (RMMs): These are the specific controls used to minimize exposure to humans and the environment. Examples include local exhaust ventilation, personal protective equipment (e.g., gloves), and wastewater treatment.

Estimate Exposure: Using established models and tools (like ECHA's Chesar), the exposure levels for workers, consumers, and the environment are estimated based on the OCs and RMMs.

Characterize Risk: The estimated exposure is compared to a derived no-effect level (DNEL) for human health or a predicted no-effect concentration (PNEC) for the environment. If the resulting risk characterization ratio is less than one, the use is considered safe.

This methodology provides a systematic way to ensure and document the safe use of a chemical throughout the supply chain.

Scientific research is the bedrock of modern chemical regulation. It provides the data necessary for hazard identification, risk assessment, and the development of sound public policy. Regulatory decisions must be based on robust, reproducible science.

The interaction between academic research and regulatory assessment is critical, though sometimes complex. While industry-sponsored studies conducted under Good Laboratory Practice (GLP) are predominant in regulatory submissions, peer-reviewed academic research plays a vital role in several areas:

Identifying New Hazards: Independent research can uncover previously unknown risks or mechanisms of toxicity, prompting regulatory review of a substance.

Developing New Methods: Academic research is crucial for creating and validating New Approach Methodologies (NAMs), such as in-vitro and in-silico models, which can reduce reliance on animal testing. whatsinproducts.com

Informing Evaluations: Regulators consult the broader scientific literature when evaluating a substance, especially when there are data gaps or conflicting results. The European Chemicals Agency (ECHA) actively identifies areas where more research is needed to address regulatory challenges and supports this through initiatives like the European Partnership for the Assessment of Risks from Chemicals (PARC).

For a substance like Propylidynetrimethyl trimethacrylate, ongoing research into the long-term effects of acrylates or their environmental fate could directly influence future regulatory classifications or restrictions. Public disclosure of the scientific data used in regulatory decisions enhances transparency and public confidence in the chemical evaluation process.

International Harmonization Efforts in Chemical Regulatory Science

Given the global nature of the chemical trade, significant efforts have been made to harmonize regulatory requirements across different countries. Inconsistent regulations can create trade barriers and lead to varying levels of protection for human health and the environment. windows.net

The most prominent example of harmonization is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . ontosight.ai Developed by the United Nations, the GHS is not a regulation itself but a voluntary framework that provides a standardized approach to:

Hazard Classification: Defining criteria for physical, health, and environmental hazards.

Hazard Communication: Specifying the elements for labels (e.g., pictograms, signal words) and Safety Data Sheets (SDS). ontosight.ai

The adoption of GHS by countries and regions, including the EU through its CLP regulation and the US through its OSHA Hazard Communication Standard, ensures that information on chemical hazards is communicated consistently worldwide. This enhances safety for workers and consumers who may handle products sourced from different countries.

Beyond GHS, there is ongoing cooperation between regulatory agencies like ECHA, the US EPA, and Health Canada to align data requirements and assessment methodologies. This collaboration aims to reduce redundant testing, particularly on animals, and to make the regulatory process more efficient for both industry and governments. The ultimate goal is to establish a system where a chemical risk assessment conducted in one jurisdiction can be accepted and utilized by others, moving towards a "one substance, one assessment" approach.

Emerging Research Frontiers and Knowledge Gaps for Benzoic Acid Compound with Heptylamine 1:1

Novel Synthetic Approaches and Sustainable Manufacturing Processes

The traditional synthesis of benzoic acid involves the liquid-phase oxidation of toluene (B28343), while its salts are typically formed through straightforward neutralization reactions. fao.org Heptylamine (B89852) can be produced through various methods, including the reduction of heptanenitrile (B1581596) or the reductive amination of heptanal. The formation of the 1:1 compound is an acid-base reaction between these two precursors.

Emerging research frontiers are centered on "green chemistry" and sustainable manufacturing principles. ucl.ac.uknih.gov This involves a shift towards methods that have a low environmental impact, utilize renewable resources, and are energy-efficient. ucl.ac.uk For the synthesis of benzoic acid, this could involve exploring alternative feedstocks to toluene or developing more efficient catalytic systems that operate under milder conditions. For heptylamine, bio-catalytic routes or processes starting from bio-based raw materials are areas of active research.

The chemical industry as a whole is evolving, driven by innovations in sustainability and interdisciplinary research. cefic.org In the context of Benzoic acid, compound with heptylamine (1:1), future research could focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the production of benzoic acid and heptylamine from plant-based or microbial sources.

Energy Efficiency: Developing syntheses that can be performed at ambient temperature and pressure, potentially using novel catalysts.

Solvent-Free or Benign Solvent Systems: Moving away from volatile organic solvents in the neutralization and purification steps.

Advanced Environmental Modeling and Predictive Tools for Chemical Behavior

Predicting the environmental fate and behavior of chemicals is crucial for risk assessment and sustainable design. Advanced computational modeling is a key research frontier for amine salts like the one . Thermodynamic models are being developed to predict the physical behavior of these salts, such as the conditions under which they might precipitate from a solution or gas phase. olisystems.com

Machine learning and artificial intelligence are also emerging as powerful predictive tools. mdpi.com Algorithms can be trained on large datasets to predict properties like biotransformation pathways or potential toxicity of amine contaminants. mdpi.com For instance, the Ecological Structure Activity Relationships (ECOSAR) predictive model has shown good agreement with experimental data for the ecotoxicity of various amines. rsc.org Furthermore, hybrid strategies combining different computational models, such as artificial neural networks (ANN) with particle swarm optimization (PSO), are being used to predict the thermal degradation of amines in industrial processes. researchgate.netacs.org

| Modeling Technique | Application for Amine Salts | Research Focus |

| Thermodynamic Modeling | Predicts phase behavior (e.g., salt precipitation point). olisystems.com | Understanding potential for solid phase formation in industrial or environmental settings. olisystems.com |

| Machine Learning (e.g., Random Forest, XGB) | High-throughput screening of biotransformation pathways for amine pollutants. mdpi.com | Predicting metabolic fate and identifying key molecular descriptors for reactivity. mdpi.com |

| ECOSAR (Ecological Structure Activity Relationships) | Predicts ecotoxicity in aqueous environments. rsc.org | Initial screening of environmental risk for structurally similar amines. rsc.org |

| SAFT (Statistical Associating Fluid Theory) | Models phase equilibria in complex mixtures containing alkanolamines. acs.org | Developing group contribution methods for predicting properties of new, unstudied compounds. acs.org |

| Hybrid Smart Strategies (e.g., ANFIS, ANN-PSO) | Predicts thermal degradation of amines in industrial processes. researchgate.netacs.org | Optimizing process conditions to minimize solvent degradation and improve efficiency. acs.org |

These predictive tools represent a significant knowledge frontier. Applying them to Benzoic acid, compound with heptylamine (1:1) would allow for a proactive assessment of its environmental behavior, guiding sustainable application and handling long before extensive empirical data is generated.

Development of Innovative and High-Throughput Analytical Techniques

The characterization of organic salts is being revolutionized by innovative and high-throughput analytical techniques. A significant development is the use of high-throughput screening (HTS) for the nano-crystallization of organic salts. nih.govuzh.ch This method allows for the rapid generation and analysis of single crystals from minute amounts of material (nanoliter scale), which is essential for determining the precise three-dimensional structure and physicochemical properties like solubility, crystal shape, and stability. nih.govuzh.chanalytica-world.com Such techniques drastically accelerate the material characterization process, which is crucial in drug development and material science. analytica-world.comnih.gov

For quantitative analysis, several methods are available for the benzoic acid component, each with distinct characteristics.

| Analytical Method | Principle | Typical Detection Limit (for Benzoic Acid) | Application Notes |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, detection via UV absorbance. researchgate.netkrackeler.com | 1 µg/mL. researchgate.net | Highly specific and sensitive, suitable for complex mixtures. researchgate.netkrackeler.com |

| UV-Visible Spectrophotometry | Measures UV light absorbance at a specific wavelength (λmax ≈ 230 nm). researchgate.net | 1-10 µg/mL. researchgate.net | Good for routine analysis in simple matrices where interferences are minimal. researchgate.net |

| Titration | Neutralization reaction with a standardized base. fao.orgscribd.com | ≥ 50 µg/mL. researchgate.net | A classic, cost-effective method suitable for higher concentration samples. researchgate.netscribd.com |

The frontier in this area lies in integrating these techniques. For example, coupling high-throughput synthesis platforms with rapid and sensitive analytical methods like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) would enable the rapid optimization of synthesis conditions and the discovery of new salt derivatives with tailored properties. nih.gov

Interdisciplinary Research at the Interface of Chemical Science and Regulation

The lifecycle of any chemical compound is increasingly governed by regulatory frameworks that demand a deep, interdisciplinary understanding of its properties and potential impacts. acs.org Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) require comprehensive data on chemical substances to ensure a high level of protection for human health and the environment. europa.eu

This creates a critical interface between chemical science, toxicology, environmental science, and public policy. nih.govacs.org For a compound like Benzoic acid, compound with heptylamine (1:1), research is needed not just on its synthesis and properties, but on how to generate the data required for regulatory compliance. This involves:

Developing and validating new analytical methods for detecting the substance in complex environmental matrices.

Using advanced modeling tools (as described in 7.2) to predict environmental fate and fill data gaps, a practice encouraged by modern regulations to reduce animal testing.

Collaborating with toxicologists and ecotoxicologists to interpret data and conduct meaningful risk assessments.

The evolution of the chemical industry is now intrinsically linked to its ability to innovate within these regulatory contexts, pushing for the development of greener, safer chemicals. nih.govcefic.org Future research on this specific salt will likely be shaped by the need to provide a holistic data package that satisfies both scientific curiosity and regulatory requirements.

Unexplored Applications in Material Science or other Non-Biological Fields

While benzoic acid and its common salts are widely used as preservatives, and amines have diverse industrial roles, the specific applications for Benzoic acid, compound with heptylamine (1:1) in non-biological fields remain largely unexplored. The combination of an aromatic carboxylic acid with a seven-carbon aliphatic amine creates a molecule with distinct amphiphilic characteristics that could be leveraged in material science.

Potential research frontiers for unexplored applications include:

Liquid Crystals: Polymeric salts formed between benzoic acids and amine-containing polymers have been shown to exhibit liquid crystal properties. scielo.org.mx The self-assembly of Benzoic acid, compound with heptylamine (1:1) could be investigated for the formation of novel thermotropic or lyotropic liquid crystalline phases.

Corrosion Inhibitors: Amines and their salts are known to be effective corrosion inhibitors for metals, particularly in acidic environments, by forming a protective film on the metal surface. olisystems.com The specific structure of this compound could offer unique performance characteristics in this area.

Phase Transfer Catalysis: Quaternary ammonium (B1175870) salts are classic phase transfer catalysts. While this is a simple amine salt, its amphiphilic nature might enable it to facilitate reactions between reactants in immiscible phases.

Functional Ligands for Nanomaterials: Benzoic acid and amine derivatives are used as surface ligands to stabilize and functionalize nanocrystals, such as lead halide perovskites for optoelectronic applications. nih.gov The 1:1 salt could be explored as a co-ligand system to control nanocrystal growth, morphology, and surface properties. nih.gov

Precursors for Advanced Materials: Benzoate (B1203000) esters are used as plasticizers. wikipedia.org The heptylammonium benzoate salt could serve as a precursor or a reactive additive in polymer formulations, potentially modifying properties like thermal stability, conductivity, or surface energy.

Investigating these and other potential applications will require fundamental studies into the material properties of the salt, including its thermal behavior, solubility in various media, and self-assembly characteristics.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural characterization of Einecs 275-413-4 to ensure reproducibility?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for definitive structural elucidation. Ensure purity validation via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Document solvent systems, instrument calibration parameters, and reference standards to enable replication .

Q. How can researchers design experiments to synthesize this compound with high yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) principles to optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to identify critical variables. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic methods. Purification techniques (e.g., recrystallization, column chromatography) must be detailed with solvent ratios and gradient profiles .

Q. What are the key physicochemical properties of this compound that influence experimental design?

- Methodological Answer : Determine solubility (in polar/nonpolar solvents), thermal stability (via differential scanning calorimetry), and hygroscopicity. Use computational tools (e.g., COSMO-RS) to predict solubility parameters. These properties guide solvent selection, storage conditions, and reaction scalability. Report measurement protocols (e.g., DSC heating rates) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis comparing experimental setups (e.g., calorimetry methods, purity thresholds). Use statistical tools (e.g., Grubbs’ test for outliers, ANOVA for inter-lab variability) to identify bias sources. Validate findings via independent replication under controlled conditions, adhering to protocols from authoritative sources (e.g., NIST guidelines) .

Q. What advanced computational strategies are effective for modeling the reactivity of this compound in complex systems?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study solvent effects. Validate models against experimental kinetics data (e.g., rate constants). Use software suites (e.g., Gaussian, GROMACS) with documented input parameters and basis sets to ensure reproducibility .

Q. How should researchers design stability studies to evaluate this compound under varying environmental conditions?

- Methodological Answer : Implement accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables (humidity, temperature, light exposure). Use HPLC-MS to track degradation products. Apply the Arrhenius equation to extrapolate shelf-life data. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Q. What statistical frameworks are suitable for analyzing dose-response relationships involving this compound in pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use Bayesian inference to quantify uncertainty in EC₅₀ values. Validate model assumptions (e.g., normality of residuals) via Q-Q plots. Cross-reference results with prior studies using meta-regression techniques .

Q. How can researchers validate analytical methods for quantifying this compound in heterogeneous matrices?

- Methodological Answer : Follow ICH Q2(R1) validation guidelines for specificity, linearity, accuracy, and precision. Use matrix-matched calibration standards to account for interference. Conduct robustness testing (e.g., varying pH, column temperature) and cross-validate with orthogonal techniques (e.g., LC-MS vs. UV-Vis) .

Methodological Frameworks and Tools

- For Experimental Design : Adopt the PECO framework (Population: reaction system; Exposure: synthetic conditions; Comparison: control groups; Outcome: yield/purity) to structure hypotheses .

- For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize investigations .

- For Reproducibility : Document all variables (e.g., batch-specific impurities, instrument settings) in supplemental materials, as per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.